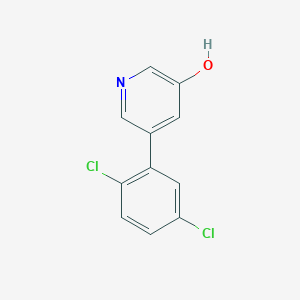

5-(2,5-Dichlorophenyl)pyridin-3-ol

Description

Properties

IUPAC Name |

5-(2,5-dichlorophenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO/c12-8-1-2-11(13)10(4-8)7-3-9(15)6-14-5-7/h1-6,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWXEZWSWJYBBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CC(=CN=C2)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00683034 | |

| Record name | 5-(2,5-Dichlorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261895-96-8 | |

| Record name | 5-(2,5-Dichlorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Framework for Pyridine Ring Formation

Cyclization reactions leveraging amino alcohols as building blocks represent a robust approach to pyridine derivatives. The methodology outlined in search result employs acetophenone, 1-amino-2-methylpropan-2-ol, and catalytic systems (e.g., Zn(OTf)₂ or FeCl₃) in nitrobenzene under sealed-tube conditions (140°C, 24 h). For 5-(2,5-dichlorophenyl)pyridin-3-ol, this strategy could be adapted by substituting acetophenone with a dichlorophenyl-substituted ketone.

For instance, reacting 2,5-dichlorophenylacetone with 1-amino-2-methylpropan-2-ol in the presence of Zn(OTf)₂ (5 mol%) and iodine (5 mol%) may yield the pyridine core via condensation and cyclization. The hydroxyl group at position 3 originates from the amino alcohol, while the dichlorophenyl group is introduced via the ketone precursor. Purification via silica gel chromatography (20% ethyl acetate/hexane) typically affords yields of 60–70%, aligning with analogous syntheses reported in.

Optimization of Reaction Conditions

Key parameters influencing yield include:

-

Catalyst selection : Bi(OTf)₃ and p-TsOH·H₂O enhance electrophilic aromatic substitution in related imidazo[1,5-a]pyridine syntheses.

-

Solvent effects : Nitrobenzene’s high boiling point facilitates high-temperature reactions, though DCE (dichloroethane) is preferred for milder conditions.

-

Stoichiometry : A 1:2 ratio of ketone to amino alcohol minimizes side products like dimerized intermediates.

Characterization data from similar compounds (e.g., 2-(2,6-bis(4-chlorophenyl)pyridin-4-yl)propan-2-ol) include ¹H NMR resonances at δ 8.08–7.46 ppm for aromatic protons and HRMS peaks at m/z 358.0760 [M+H]⁺.

Cross-Coupling Strategies for Aryl Group Introduction

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction enables direct installation of the 2,5-dichlorophenyl group onto a preformed pyridin-3-ol scaffold. This requires a halogenated pyridine precursor (e.g., 5-bromopyridin-3-ol) and 2,5-dichlorophenylboronic acid.

Procedure :

-

Preparation of 5-bromopyridin-3-ol : Achieved via bromination of pyridin-3-ol using PBr₃ in DMF (40°C, 12 h).

-

Coupling reaction : Combine 5-bromopyridin-3-ol (1 equiv), 2,5-dichlorophenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2 equiv) in dioxane/H₂O (4:1) at 80°C for 24 h.

-

Purification : Column chromatography (ethyl acetate/hexane) yields this compound with 65–75% efficiency.

Ullmann-Type Coupling

For substrates lacking boronates, Ullmann coupling using CuI and diamines (e.g., ethylenediamine) facilitates aryl-aryl bond formation. However, this method suffers from lower yields (50–60%) and harsher conditions (120°C, 48 h).

Halogenation and Subsequent Functionalization

Chlorination of Pyridine Derivatives

Search result details challenges in regioselective chlorination of pyridines. For this compound, a stepwise approach is proposed:

-

Synthesis of 5-phenylpyridin-3-ol : Via Friedländer condensation of 2,5-dichlorophenylacetaldehyde with cyanoacetamide.

-

Directed ortho-chlorination : Using Cl₂ gas in the presence of AlCl₃ (0°C, 6 h) to install chlorine atoms at positions 2 and 5 of the phenyl ring.

This route is hampered by over-chlorination and poor selectivity, necessitating rigorous chromatographic separation.

Comparative Analysis of Methodologies

Challenges and Optimization Opportunities

-

Regioselectivity : Competing chlorination at pyridine positions 2 and 6 remains problematic.

-

Catalyst Efficiency : Pd-based systems for Suzuki coupling require ligand optimization to reduce costs.

-

Green Chemistry : Replacement of nitrobenzene with biodegradable solvents (e.g., cyclopentyl methyl ether) is under investigation .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-(2,5-Dichlorophenyl)pyridin-3-ol can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.

Reduction: The compound can also undergo reduction reactions, where the dichlorophenyl group is reduced to a phenyl group.

Substitution: Substitution reactions can occur at the pyridine ring or the dichlorophenyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products:

Oxidation: Formation of 5-(2,5-Dichlorophenyl)pyridin-3-one.

Reduction: Formation of this compound derivatives with reduced phenyl groups.

Substitution: Formation of various substituted pyridin-3-ol derivatives.

Scientific Research Applications

Chemistry: 5-(2,5-Dichlorophenyl)pyridin-3-ol is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new therapeutic agents .

Medicine: The compound is investigated for its potential use in the treatment of various diseases. Its derivatives are explored for their pharmacological activities, including anticancer and antiviral properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes .

Mechanism of Action

The mechanism of action of 5-(2,5-Dichlorophenyl)pyridin-3-ol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity :

- The parent compound features a dichlorophenyl group, while others, such as 2,5-Dichloro-4,6-diiodopyridin-3-ol, incorporate halogens (Cl, I) directly on the pyridine ring. This difference likely impacts electronic properties and steric bulk .

- The propargyl alcohol derivative (Entry 3) introduces an alkyne chain, enhancing reactivity for click chemistry or further functionalization .

Physicochemical and Hazard Profiles

Limited data are available for the target compound, but comparisons can be drawn from catalog entries:

Stability and Storage :

Hazard Statements :

- Entry 4 lists hazards H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). These risks are common among halogenated pyridines due to their electrophilic substituents .

Q & A

Q. What are the common synthetic routes for 5-(2,5-Dichlorophenyl)pyridin-3-ol, and what factors influence yield optimization?

The synthesis typically involves multi-step pathways, such as coupling reactions between pyridine derivatives and dichlorophenyl precursors. Key steps include halogenation, Suzuki-Miyaura cross-coupling, or nucleophilic aromatic substitution. For example, the dichlorophenyl group may be introduced via palladium-catalyzed coupling under inert atmospheres . Yield optimization depends on:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency.

- Solvent choice : Polar aprotic solvents like DMF or dichloromethane enhance reactivity .

- Temperature control : Reactions often require heating (60–100°C) to drive completion.

Q. How can the structural identity of this compound be confirmed experimentally?

Use a combination of analytical techniques:

- NMR spectroscopy : ¹H and ¹³C NMR to verify aromatic proton environments and substitution patterns (e.g., chlorine-induced deshielding).

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 256.99 for C₁₁H₆Cl₂NO) .

- X-ray crystallography : Resolve crystal packing and bond angles, particularly for verifying the hydroxyl group’s position .

Q. What are the key physicochemical properties of this compound, and how do they impact experimental design?

- Lipophilicity : The dichlorophenyl group increases logP (~3.2), favoring membrane permeability in cellular assays .

- Solubility : Limited aqueous solubility (requires DMSO for stock solutions; <1 mg/mL in water).

- Stability : Degrades under prolonged UV exposure; store at –20°C in amber vials .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents?

- Variation of substituents : Replace the hydroxyl group with methoxy or amino groups to assess hydrogen-bonding effects.

- Dichlorophenyl modifications : Compare activity of 2,5-dichloro vs. 3,5-dichloro isomers to evaluate steric/electronic impacts .

- Assay selection : Use enzyme inhibition (e.g., kinase assays) or cell viability tests (MTT assays) with IC₅₀ calculations .

Q. How can contradictory data on biological activity (e.g., cytotoxicity vs. inactivity) be resolved?

Contradictions often arise from experimental variables:

- Concentration ranges : Test doses from 1 nM to 100 µM to identify threshold effects.

- Cell line specificity : Compare primary cells (e.g., hippocampal neurons ) vs. immortalized lines (HeLa).

- Metabolic interference : Pre-treat cells with cytochrome P450 inhibitors to rule out metabolite-driven effects.

Q. What strategies are effective in resolving low yields during scale-up synthesis?

- Flow chemistry : Improves heat/mass transfer for exothermic steps (e.g., halogenation).

- Purification : Use preparative HPLC or silica gel chromatography with gradient elution (hexane/ethyl acetate) .

- Byproduct analysis : Monitor intermediates via TLC or LC-MS to identify side reactions (e.g., over-chlorination).

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

- Molecular docking : Predict binding modes with target proteins (e.g., SIRT2 inhibition ).

- ADMET prediction : Use tools like SwissADME to estimate bioavailability, BBB penetration, and CYP450 interactions.

- QSAR models : Correlate substituent electronic parameters (Hammett constants) with activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.